2-AMINO-3',4'-DIHYDROXYPROPIOPHENONE
CAS No.: 19490-60-9
Cat. No.: VC20753566
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19490-60-9 |
---|---|
Molecular Formula | C9H11NO3 |
Molecular Weight | 181.19 g/mol |
IUPAC Name | 2-amino-1-(3,4-dihydroxyphenyl)propan-1-one |
Standard InChI | InChI=1S/C9H11NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,11-12H,10H2,1H3 |
Standard InChI Key | VTUFBPJUFSJZCT-UHFFFAOYSA-N |
SMILES | CC(C(=O)C1=CC(=C(C=C1)O)O)N |
Canonical SMILES | CC(C(=O)C1=CC(=C(C=C1)O)O)N |
Introduction
Overview of 2-Amino-3',4'-Dihydroxypropiophenone
2-Amino-3',4'-dihydroxypropiophenone, also known by its CAS number 19490-60-9, is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. It is characterized as an aromatic amine and phenolic compound, featuring a propanone backbone with hydroxyl and amino functional groups.
Synthesis
The synthesis of 2-amino-3',4'-dihydroxypropiophenone typically involves multi-step organic reactions, starting from readily available phenolic compounds and amino acids. One common method includes the condensation of substituted phenols with propanones under acidic or basic conditions, facilitating the formation of the desired product.
Applications
2-Amino-3',4'-dihydroxypropiophenone has various applications in research and industry:
-
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
-
Pharmaceuticals: Its structural features allow it to act as a precursor for drug development, particularly in creating compounds with antioxidant or anticancer properties.
Biological Activity
Research indicates that compounds similar to 2-amino-3',4'-dihydroxypropiophenone exhibit biological activities such as:
-
Antioxidant Properties: Studies have shown that derivatives can scavenge free radicals, contributing to their potential use in therapeutic applications against oxidative stress-related diseases.
-
Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume